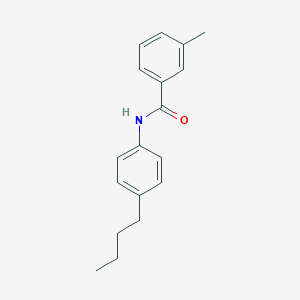
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide, also known as DPA, is a synthetic compound that belongs to the class of phenethylamines. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood, memory, and cognitive function. It also has anti-inflammatory effects, which can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in these conditions. Additionally, research on the long-term effects of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide on the brain and body is needed to fully understand its safety and efficacy.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has shown promising results in various scientific studies. It has been found to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)10-17(19)18-13-6-9-15(21-2)16(11-13)22-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Clave InChI |
SMNUTDJMOBXXCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



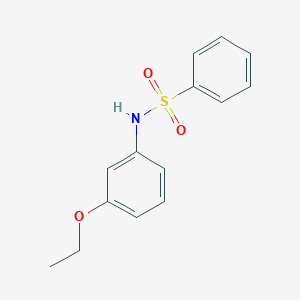
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
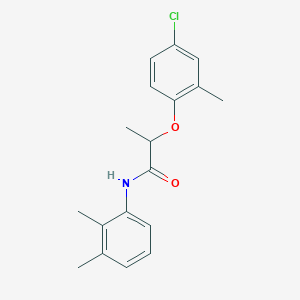
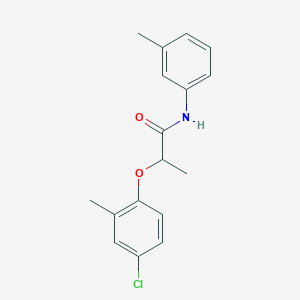

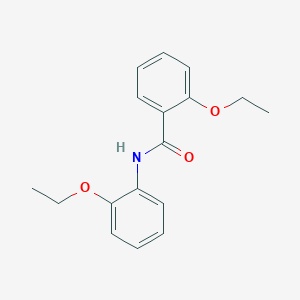

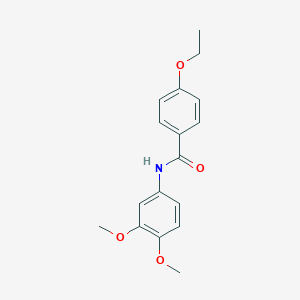

![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
